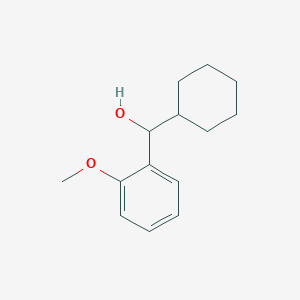
Cyclohexyl-(2-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl-(2-methoxyphenyl)methanol is an organic compound with the molecular formula C14H20O2 It is characterized by a cyclohexyl group attached to a methanol moiety, which is further connected to a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl-(2-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-methoxybenzaldehyde, followed by reduction of the resulting intermediate. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction step efficiently .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl-(2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Cyclohexyl-(2-methoxyphenyl)ketone
Reduction: Cyclohexyl-(2-methoxyphenyl)methane
Substitution: Cyclohexyl-(2-substituted phenyl)methanol
Scientific Research Applications
Cyclohexyl-(2-methoxyphenyl)methanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl-(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by occupying the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexyl-(2-methoxyphenyl)methanol can be compared with similar compounds such as:
Cyclohexylmethanol: Similar structure but lacks the methoxyphenyl group, resulting in different chemical properties and applications.
2-Methoxyphenylmethanol: Lacks the cyclohexyl group, leading to variations in reactivity and biological activity.
Uniqueness: this compound’s unique combination of cyclohexyl and methoxyphenyl groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
cyclohexyl-(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C14H20O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11,14-15H,2-4,7-8H2,1H3 |
InChI Key |
AYEAPTYFAIKUKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















